N-(2-(2-(4-fluorophenyl)acetamido)phenyl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-[[2-(4-fluorophenyl)acetyl]amino]phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O3/c20-14-9-7-13(8-10-14)12-18(23)21-15-4-1-2-5-16(15)22-19(24)17-6-3-11-25-17/h1-11H,12H2,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKNUGPMJIBOBJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CC2=CC=C(C=C2)F)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(4-fluorophenyl)acetamido)phenyl)furan-2-carboxamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-fluoroaniline with acetic anhydride to form N-(4-fluorophenyl)acetamide. This intermediate is then reacted with 2-aminobenzoic acid to form N-(2-(4-fluorophenyl)acetamido)benzoic acid. Finally, the furan ring is introduced through a cyclization reaction with furan-2-carboxylic acid under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(4-fluorophenyl)acetamido)phenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-(2-(4-fluorophenyl)acetamido)phenyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Halogenated Phenyl Derivatives
- N-(4-Bromophenyl)furan-2-carboxamide (): This compound simplifies the target structure by replacing the 4-fluorophenylacetamido-phenyl group with a single 4-bromophenyl substituent.
2-Chloro-N-(4-fluorophenyl)acetamide ():
A simpler acetamide with a chloro-fluorophenyl system, this compound lacks the furan-carboxamide moiety. The intramolecular C–H···O and intermolecular N–H···O interactions observed in its crystal structure suggest stable packing behavior, which may differ in the target compound due to steric hindrance from the furan ring .
Nitro-Substituted Analogs
- N-(2-Nitrophenyl)furan-2-carboxamide (): The ortho-nitro substituent induces significant steric and electronic effects, disrupting the planarity of the furan-carboxamide moiety. Intramolecular N1⋯O3 interactions (2.615 Å) force a non-planar conformation, contrasting with the target compound’s para-fluoro substituent, which likely maintains greater conformational flexibility. The nitro group’s electron-withdrawing nature could reduce metabolic stability compared to fluorine .
Core Heterocyclic Modifications
Indole vs. Furan Carboxamides
- N-(2-(2-(4-Chlorophenoxy)acetamido)phenyl)-1H-indole-2-carboxamide (): Replacing the furan ring with indole introduces a larger aromatic system and hydrogen-bonding capability. Synthesis involves TBTU-mediated coupling, a method applicable to the target compound’s acetamido-phenyl linkage .
Quinoline-Linked Carboxamides ():
Patented compounds like N-(5-(3-cyano-6-(2-(piperidin-4-ylidene)acetamido)-7-(tetrahydrofuran-3-yl-oxy)quinolin-4-yl-amino)pyrimidin-2-yl)furan-2-carboxamide integrate the furan-carboxamide into a quinoline-pyrimidine scaffold. These structures emphasize the versatility of the furan-carboxamide group in hybrid pharmacophores, though their increased complexity may complicate synthesis compared to the target compound .
Structural and Conformational Analysis
Crystallographic Insights
- N-(2-Nitrophenyl)furan-2-carboxamide (): Dihedral angle between phenyl and furan rings: 9.71°. Intramolecular N···O distance: 2.615 Å. Non-planar central fragment due to nitro group interactions.
- Chloro-Phenoxy Indole Carboxamide (): Hydrogen-bonded packing via N–H···O interactions. No crystallographic data for the target compound, but its fluorine substituent may reduce steric clash compared to nitro or chloro analogs.
Pharmacological Potential (Inferred)
- ADC1730 (): A maleimide-containing conjugate with a Val-Ala-PAB linker (Mol. Wt. 506.56 g/mol) highlights the furan-carboxamide’s utility in stable drug-linker systems. The target compound’s fluorine atom may similarly enhance conjugate stability .
- Dimeric γ-AApeptides (): Though peptidomimetic, their adamantane-decanamide motifs suggest that the target’s acetamido-phenyl group could serve as a rigid scaffold for oligomerization or receptor binding .
Biological Activity
N-(2-(2-(4-fluorophenyl)acetamido)phenyl)furan-2-carboxamide, also known as 3-(2-(4-Fluorophenyl)acetamido)benzofuran-2-carboxamide, is a compound of significant interest due to its diverse biological activities. This article reviews the available literature on its biological properties, including antibacterial, antifungal, and anticancer activities, as well as its mechanisms of action.
Chemical Structure and Properties
The compound features a furan ring linked to a phenylacetamide moiety, which is critical for its biological activity. The presence of the fluorine atom enhances its pharmacological properties by increasing lipophilicity and potentially improving binding affinity to biological targets.
Antibacterial Activity
Recent studies have demonstrated that this compound exhibits potent antibacterial properties. The minimum inhibitory concentration (MIC) values against various bacterial strains have been reported as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.22 - 0.25 |
| Escherichia coli | 8.33 - 23.15 |
| Bacillus subtilis | 4.69 - 22.9 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
These results indicate that the compound is particularly effective against Gram-positive bacteria like Staphylococcus aureus and has moderate activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa .
Antifungal Activity
In addition to its antibacterial effects, the compound has shown antifungal activity, particularly against Candida albicans. The reported MIC values range from 16.69 to 78.23 µM, indicating a promising potential for treating fungal infections .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. It has been found to inhibit cancer cell proliferation through multiple mechanisms:
- DNA Gyrase Inhibition : The compound acts as an inhibitor of DNA gyrase, crucial for bacterial DNA replication and also relevant in cancer cell proliferation.
- Synergistic Effects : It exhibits synergistic effects when combined with other chemotherapeutics, enhancing their efficacy .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Binding Affinity : Molecular docking studies suggest that the compound binds effectively to enzymes involved in cancer progression and bacterial survival, such as DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 0.52 to 31.64 µM .
- Biofilm Inhibition : The compound has also demonstrated significant antibiofilm activity against Staphylococcus aureus, reducing biofilm formation more effectively than standard antibiotics like ciprofloxacin .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- In Vitro Studies : In vitro assays showed that this compound significantly reduced the viability of various cancer cell lines while exhibiting low toxicity towards normal cells.
- Combination Therapy : In a recent study, the compound was used in combination with existing antibiotics, leading to enhanced antibacterial activity against resistant strains .
Q & A
Basic Research Questions
Q. How can the synthetic route for N-(2-(2-(4-fluorophenyl)acetamido)phenyl)furan-2-carboxamide be optimized to improve yield and purity?
- Methodological Answer : The synthesis typically involves coupling reactions using activating agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dry dichloromethane (DCM). Key steps include:
- Temperature Control : Maintaining temperatures below 5°C during reagent addition to minimize side reactions .
- Purification : Sequential washing with sodium bicarbonate, water, and brine, followed by drying over anhydrous Na₂SO₄ and solvent evaporation .
- Monitoring : Thin-layer chromatography (TLC) with hexane:ethyl acetate (9:3 v/v) to track reaction progress .
- Data Consideration : Yield optimization may require stoichiometric adjustments of coupling agents (e.g., TBTU) and amines, as excess reagents can lead to byproducts.
Q. What spectroscopic techniques are critical for confirming the molecular structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign signals for the 4-fluorophenyl group (δ ~7.2–7.4 ppm for aromatic protons) and furan ring (δ ~6.4–7.6 ppm). The amide proton typically appears at δ ~10 ppm .
- FT-IR : Confirm amide bonds via N-H stretching (~3310 cm⁻¹) and carbonyl vibrations (~1650–1680 cm⁻¹) .
- Mass Spectrometry : Use high-resolution MS to verify the molecular ion peak (e.g., [M+H]+) and fragmentation patterns .
Q. How can intramolecular interactions influence the compound’s crystallographic conformation?
- Methodological Answer : X-ray crystallography reveals planarity deviations due to intramolecular hydrogen bonds (e.g., N-H⋯O=C) and steric effects. For example:
- In analogous structures, the dihedral angle between the furan and phenyl rings ranges from 2.68° to 9.71°, influenced by nitro or halogen substituents .
- Strong C-H⋯O interactions can stabilize helical chain packing in the crystal lattice .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for structurally similar carboxamides?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., 4-fluorophenyl vs. 4-chlorophenoxy) on target binding using docking simulations (e.g., AutoDock Vina) .
- Assay Validation : Replicate activity assays under controlled conditions (e.g., pH, temperature) to isolate confounding factors. For example, tubulin polymerization inhibition assays require precise GTP concentrations .
Q. How can computational methods predict the compound’s interaction with biological targets like DNA polymerase or tubulin?
- Methodological Answer :
- Molecular Docking : Use crystal structures of targets (e.g., PDB: 1TUB for tubulin) to model binding poses. Key interactions include hydrogen bonds with backbone amides or π-stacking with aromatic residues .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Metrics include RMSD (<2.0 Å) and binding free energy (MM-PBSA) .
Q. What experimental and computational approaches validate the compound’s metabolic stability?
- Methodological Answer :
- In Vitro Assays : Incubate with liver microsomes (human or rodent) and quantify parent compound degradation via LC-MS/MS. Monitor metabolites like hydroxylated furan rings .
- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to assess inhibition potential, which impacts drug-drug interaction risks .
- ADMET Prediction : Tools like SwissADME estimate bioavailability (%F >30%) and blood-brain barrier penetration (logBB <0.3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
